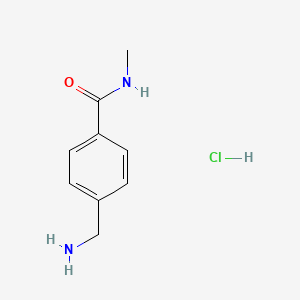

4-(aminomethyl)-N-methylbenzamide hydrochloride

描述

4-(aminomethyl)-N-methylbenzamide hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2O and its molecular weight is 200.66 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-(Aminomethyl)-N-methylbenzamide hydrochloride, with the molecular formula C₉H₁₃ClN₂O and a molecular weight of approximately 200.67 g/mol, is an intriguing compound studied for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an amine group (-NH₂) and a methyl group attached to a benzamide structure. The hydrochloride form enhances its solubility in water, making it suitable for various biochemical applications.

Antiviral Properties

Research has indicated that this compound may play a role in antiviral therapies, particularly against HIV-1. It has been implicated in synthesizing compounds that inhibit viral entry into host cells, suggesting potential applications in developing antiviral drugs.

Anticancer Activity

In addition to antiviral research, this compound has been investigated for its anticancer properties. A study focused on compounds containing the 4-(aminomethyl)benzamide fragment demonstrated significant cytotoxicity against various cancer cell lines, including hematological and solid tumors. The compounds exhibited potent inhibitory activity against receptor tyrosine kinases such as EGFR and HER-2, with some analogues achieving over 90% inhibition at low concentrations (10 nM) .

The exact mechanism of action of this compound remains largely unexplored; however, studies suggest it may interact with specific receptors or enzymes involved in viral replication and cancer cell proliferation. Its structural components may influence these interactions, enhancing its pharmacological profile .

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications to the benzamide structure can lead to enhanced biological activity. For instance, the introduction of different substituents on the benzene ring can significantly affect the compound's binding affinity to target proteins .

Case Studies and Research Findings

Toxicity and Safety Considerations

While this compound shows promise in therapeutic applications, it is essential to note that it may pose certain health risks. It is classified as harmful if swallowed and can cause skin irritation . Proper handling and formulation are crucial to mitigate these risks.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₉H₁₃ClN₂O

- Molecular Weight : Approximately 200.67 g/mol

- Structure : The compound features an amine group (-NH₂) and a methyl group attached to a benzamide structure, enhancing its solubility and reactivity.

Biological Research Applications

1. Antiviral Research

AMBH has been studied for its antiviral properties, particularly in the context of HIV-1 infection. Research indicates that AMBH can inhibit viral entry into host cells, suggesting its potential as a therapeutic agent against HIV.

2. Anticancer Activity

Recent studies have explored AMBH derivatives as potential anticancer agents. Compounds containing the 4-(aminomethyl)benzamide fragment have demonstrated cytotoxicity against various cancer cell lines, including hematological and solid tumors. For instance, specific analogs showed potent inhibitory activity against receptor tyrosine kinases such as EGFR and HER-2, indicating their role in targeted cancer therapies .

Pharmaceutical Development

1. Drug Design

The unique structure of AMBH allows for the modification of functional groups to create derivatives with enhanced pharmacological properties. This versatility is crucial for developing new drugs targeting various diseases.

2. Molecular Docking Studies

Molecular modeling studies have demonstrated that AMBH can serve as a flexible linker in drug design, improving binding affinities to target proteins involved in disease processes, such as Bcr-Abl in chronic myeloid leukemia (CML). This approach has led to the identification of compounds with improved efficacy against resistant mutations .

Chemical Synthesis

1. Synthesis Pathways

The synthesis of AMBH typically involves multi-step reactions that allow for the introduction of various substituents on the benzamide structure. This process is essential for tailoring compounds to meet specific biological activity requirements.

2. Derivative Development

AMBH serves as a precursor for synthesizing various derivatives that may exhibit enhanced pharmacological profiles or reduced toxicity. The ability to modify its structure makes it a valuable compound in both academic research and industrial applications.

Case Studies and Research Findings

属性

IUPAC Name |

4-(aminomethyl)-N-methylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c1-11-9(12)8-4-2-7(6-10)3-5-8;/h2-5H,6,10H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKLSWPOAFKYKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164648-64-0, 1158467-80-1 | |

| Record name | 4-(Aminomethyl)-N-methylbenzamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(aminomethyl)-N-methylbenzamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。